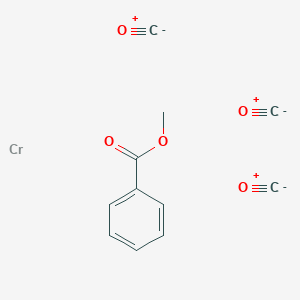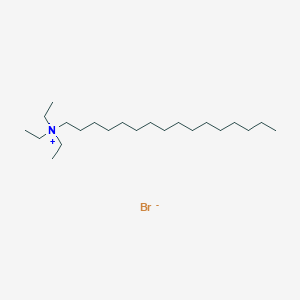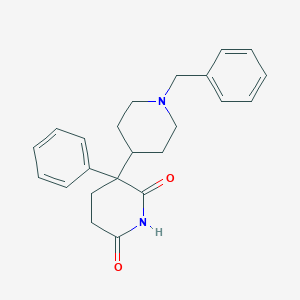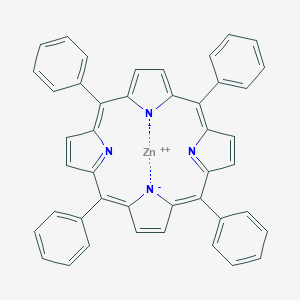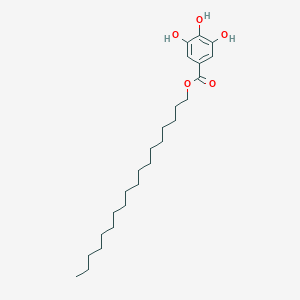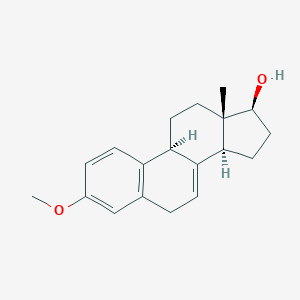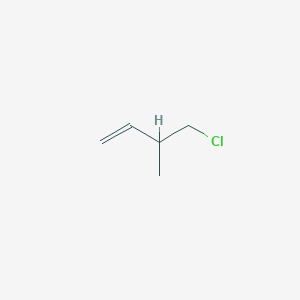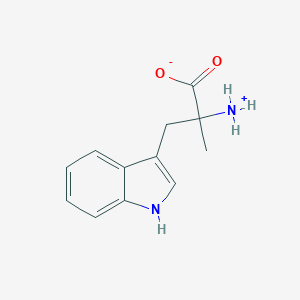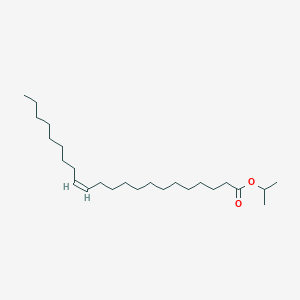![molecular formula C11H7N3S B076781 2-Phenylthiazolo[5,4-d]pyrimidine CAS No. 13316-07-9](/img/structure/B76781.png)
2-Phenylthiazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylthiazolo[5,4-d]pyrimidine is a heterocyclic compound that has been widely studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications, including anticancer, antiviral, and antibacterial activities.
Mécanisme D'action
The mechanism of action of 2-Phenylthiazolo[5,4-d]pyrimidine is not fully understood. However, several studies have suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation and viral replication. It may also disrupt bacterial cell wall synthesis, leading to cell death.
Effets Biochimiques Et Physiologiques
2-Phenylthiazolo[5,4-d]pyrimidine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In addition, it may modulate the immune system, leading to enhanced antitumor activity. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Phenylthiazolo[5,4-d]pyrimidine in lab experiments is its broad spectrum of activity against cancer, viruses, and bacteria. It may also have fewer side effects compared to traditional chemotherapeutic agents. However, its low solubility in water may limit its use in certain experiments. In addition, more studies are needed to determine its toxicity and pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of 2-Phenylthiazolo[5,4-d]pyrimidine. One area of interest is the development of more efficient synthetic methods to produce this compound. Another area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. In addition, more studies are needed to understand its mechanism of action and to identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 2-Phenylthiazolo[5,4-d]pyrimidine is a promising compound with potential applications in medicinal chemistry. Its broad spectrum of activity against cancer, viruses, and bacteria makes it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. With continued research, this compound may one day become an important tool in the fight against cancer, viral infections, and bacterial diseases.
Méthodes De Synthèse
Several synthetic methods have been reported for the preparation of 2-Phenylthiazolo[5,4-d]pyrimidine. One of the most commonly used methods involves the condensation of 2-aminothiazole with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2-chloro-4-phenylpyrimidine to yield the final product.
Applications De Recherche Scientifique
2-Phenylthiazolo[5,4-d]pyrimidine has been extensively studied for its potential use in medicinal chemistry. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
13316-07-9 |
|---|---|
Nom du produit |
2-Phenylthiazolo[5,4-d]pyrimidine |
Formule moléculaire |
C11H7N3S |
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
2-phenyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C11H7N3S/c1-2-4-8(5-3-1)10-14-9-6-12-7-13-11(9)15-10/h1-7H |
Clé InChI |
AHEPHBAENLDMRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CN=CN=C3S2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CN=CN=C3S2 |
Synonymes |
2-Phenylthiazolo[5,4-d]pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
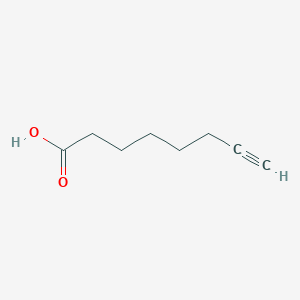
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
